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molecular formula C11H12N2O3 B027553 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid CAS No. 3273-68-5

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

Cat. No. B027553
M. Wt: 220.22 g/mol
InChI Key: PTNUQSFEJXMNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04585770

Procedure details

A solution of 22 g of the product of Step B, 22 ml of sodium hydroxide solution and 200 ml of methanol was refluxed for one hour and the methanol was evaporated. The residue was taken up in 1.5 liters of iced water and the pH was adjusted to 1 by addition of concentrated hydrochloric acid. The mixture was vacuum filtered and the product was washed with water to obtain 18.1 g of 2,3-dihydro-2-oxo-1H-benzimidazol-1-butanoic acid melting at 180° C. The product was crystallized from isopropanol to obtain 15.2 g of product melting at 185° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH2:7][CH2:8][CH2:9][C:10]([O:12]CC)=[O:11])[C:5]2[CH:15]=[CH:16][CH:17]=[CH:18][C:4]=2[NH:3]1.[OH-].[Na+]>CO>[O:1]=[C:2]1[N:6]([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])[C:5]2[CH:15]=[CH:16][CH:17]=[CH:18][C:4]=2[NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
O=C1NC2=C(N1CCCC(=O)OCC)C=CC=C2
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated
ADDITION
Type
ADDITION
Details
the pH was adjusted to 1 by addition of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the product was washed with water

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=C(N1CCCC(=O)O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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